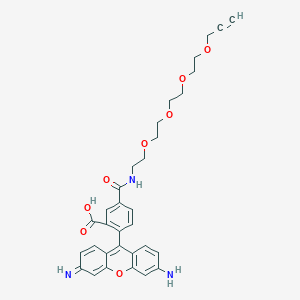

Carboxyrhodamine 110-PEG4-alkyne

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-2-10-39-12-14-41-16-17-42-15-13-40-11-9-35-31(36)21-3-6-24(27(18-21)32(37)38)30-25-7-4-22(33)19-28(25)43-29-20-23(34)5-8-26(29)30/h1,3-8,18-20,33H,9-17,34H2,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQJIYQBZLRJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Carboxyrhodamine 110-PEG4-alkyne: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Carboxyrhodamine 110-PEG4-alkyne, a versatile fluorescent probe increasingly utilized in advanced biological research and drug discovery. Its exceptional photophysical properties and chemical reactivity make it a superior tool for a range of applications, from molecular labeling to the synthesis of complex bioconjugates.

Core Chemical Structure and Properties

This compound is a derivative of the highly fluorescent rhodamine dye, Carboxyrhodamine 110. The core structure is modified with a polyethylene glycol (PEG) spacer of four units (PEG4), terminating in an alkyne group. This specific combination of moieties imparts unique and advantageous characteristics to the molecule. The PEG4 linker enhances aqueous solubility and provides a flexible spacer arm, minimizing steric hindrance when conjugating to target molecules. The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific ligation to azide-modified biomolecules.

The chemical formula for this compound is C₃₂H₃₃N₃O₈, with a molecular weight of approximately 587.62 g/mol .[1][2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing a comprehensive reference for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₃N₃O₈ | [1][2][3] |

| Molecular Weight | 587.62 g/mol | [1][2] |

| Exact Mass | 587.23 g/mol | [1][2] |

| Appearance | Dark red solid | [1][2] |

| Purity | ≥ 90% (HPLC) or 95% | [1][2][3] |

| Excitation Maximum (λabs) | 501 nm | [1][2][3] |

| Emission Maximum (λem) | 523 nm or 525 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 74,000 L·mol⁻¹·cm⁻¹ (in MeOH) | [1][2][3] |

| Solubility | DMF, DMSO, MeOH, Water, DCM | [1][2][3] |

| Storage Conditions | -20 °C | [1][2][3] |

| Shelf Life | 12 months | [1][2] |

Key Advantages and Applications

This compound offers several distinct advantages over other green fluorescent dyes, such as Alexa Fluor 488. It exhibits exceptional photostability and its fluorescence is insensitive to pH fluctuations between 4 and 9.[1][2] Furthermore, it demonstrates high stability in both acidic and basic conditions, making it a robust tool for a wide range of experimental settings.[1][2]

The primary applications of this probe are centered around its ability to participate in click chemistry reactions. This makes it an invaluable reagent for:

-

Fluorescent Labeling: Covalently attaching a bright and stable green fluorophore to proteins, nucleic acids, and other biomolecules.

-

PROTAC Synthesis: Serving as a fluorescently tagged PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4]

-

Bioimaging: Visualizing and tracking labeled molecules within cells and tissues using techniques like confocal microscopy, leveraging its excellent match to the 488 nm argon ion laser line.[1][2]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an azide-containing biomolecule with this compound. Optimization may be required for specific applications.

Materials:

-

This compound

-

Azide-modified biomolecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing agents)

-

Ligand (e.g., TBTA, THPTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving the dye (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of the chosen ligand in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution to the reaction mixture. A 1.5 to 10-fold molar excess of the alkyne dye over the azide-biomolecule is typically recommended.

-

Add the ligand to the reaction mixture to a final concentration of 1-2 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules.

-

-

Purification:

-

Purify the labeled biomolecule from the excess reagents using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Biomolecule Labeling

Caption: Workflow for labeling biomolecules using CuAAC.

References

Carboxyrhodamine 110-PEG4-alkyne: A Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of Carboxyrhodamine 110-PEG4-alkyne, a versatile fluorescent probe with significant applications in biomedical research and drug development. The guide details its excitation and emission spectra, molar extinction coefficient, and quantum yield. Furthermore, it outlines experimental protocols for spectroscopic measurements and illustrates its utility in contemporary biochemical workflows.

Core Spectroscopic and Physical Properties

This compound is a highly efficient green fluorescent dye. The incorporation of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous media and the terminal alkyne group allows for its covalent attachment to molecules of interest via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] Its fluorescence is notably stable across a pH range of 4 to 9.[4][5]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 501 nm | Measured in Methanol (MeOH).[4] |

| Emission Maximum (λem) | 525 nm | Measured in Methanol (MeOH).[4] |

| Molar Extinction Coefficient (ε) | 74,000 L·mol⁻¹·cm⁻¹ | Measured in Methanol (MeOH).[4] |

| Recommended Excitation Source | 488 nm Argon-ion laser | A common laser line that provides efficient excitation.[4] |

| Solubility | DMF, DMSO, MeOH | [4] |

Experimental Protocols

Determining Fluorescence Spectra

A detailed protocol for measuring the excitation and emission spectra of this compound is provided below. This is a generalized procedure that can be adapted based on the specific instrumentation available.

1. Materials and Reagents:

-

This compound

-

Spectroscopy-grade solvent (e.g., Methanol, DMSO, or PBS)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

2. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

-

From the stock solution, prepare a dilute working solution in the desired final solvent (e.g., 1 µM in PBS). The final absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

3. Instrumentation Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (typically 20-30 minutes) to ensure a stable output.

-

Set the excitation and emission slit widths (e.g., 5 nm).

4. Measurement of Emission Spectrum:

-

Place a cuvette containing the solvent blank in the spectrofluorometer and record a blank spectrum.

-

Replace the blank with the cuvette containing the this compound solution.

-

Set the excitation wavelength to the absorbance maximum (approximately 501 nm).

-

Scan the emission spectrum across a suitable range (e.g., 510 nm to 650 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

5. Measurement of Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (approximately 525 nm).

-

Scan the excitation spectrum across a suitable range (e.g., 400 nm to 520 nm).

-

The peak of this spectrum is the excitation maximum (λex).

Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield. For green-emitting dyes like Carboxyrhodamine 110, Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common reference standard.[6]

1. Additional Materials:

-

Fluorescein (or another suitable standard)

-

0.1 M NaOH

2. Procedure:

-

Prepare a series of solutions of both the this compound and the reference standard at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_ref * (Gradient_sample / Gradient_ref) * (n_sample² / n_ref²)

Where:

-

Φ_ref is the quantum yield of the reference.

-

Gradient_sample and Gradient_ref are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_ref are the refractive indices of the solvents used for the sample and reference, respectively.

-

Applications in Drug Development and Research

This compound is a valuable tool in drug discovery and chemical biology, primarily due to its alkyne handle which allows for its use in "click" chemistry reactions.[3] This enables the fluorescent labeling of azide-containing biomolecules. A significant application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1][7] PROTACs are bifunctional molecules that induce the degradation of a target protein.[8] this compound can be incorporated as a fluorescent linker in a PROTAC, allowing for the visualization and tracking of the molecule in cellular assays.

Logical Workflow: Fluorescent Labeling of an Azide-Modified Protein

The following diagram illustrates a typical workflow for the fluorescent labeling of a target protein containing an azide modification using this compound via a copper-catalyzed click reaction.

Caption: Workflow for fluorescent labeling of an azide-modified protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram outlines the mechanism of action for a PROTAC that incorporates a fluorescent linker like this compound. This allows for the visualization of the PROTAC's engagement with its targets.

Caption: PROTAC mechanism of action leading to protein degradation.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound|COA [dcchemicals.com]

- 3. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 4. 5/6-Carboxyrhodamine 110-PEG4-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. scilit.com [scilit.com]

A Technical Guide to Carboxyrhodamine 110-PEG4-alkyne: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Carboxyrhodamine 110-PEG4-alkyne, a fluorescent probe integral to modern biochemical and cellular analysis. We will dissect its core mechanism of action, detail its molecular components, and provide practical data and protocols to facilitate its effective use in research and development.

Core Mechanism of Action: The Click Chemistry Reaction

The primary mechanism of action for this compound is its function as a reporter molecule in a highly efficient and specific chemical ligation reaction known as click chemistry . Specifically, it participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]

This reaction forms a stable covalent bond between the terminal alkyne group on the Carboxyrhodamine 110-PEG4 probe and an azide group introduced onto a target biomolecule (e.g., a protein, nucleic acid, or metabolite). The reaction is characterized by:

-

High Yield and Efficiency: The CuAAC reaction proceeds rapidly and with high conversion rates under mild, aqueous conditions, often at room temperature.[5][6]

-

Bioorthogonality: The alkyne and azide functional groups are abiotic; they are not present in and do not interfere with native biological systems, ensuring the reaction is highly specific to the intended targets.[1]

-

Irreversible Bond Formation: The reaction results in a stable triazole ring, creating a permanent link between the fluorescent dye and the biomolecule.[1][6][7]

-

Copper(I) Catalysis: The reaction's efficiency is dramatically accelerated by a copper(I) catalyst.[1][5] In practice, this is typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[1]

The reaction allows researchers to fluorescently label and subsequently detect, visualize, or quantify specific molecules of interest within complex biological samples.

References

- 1. interchim.fr [interchim.fr]

- 2. This compound - Immunomart [immunomart.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 7. vectorlabs.com [vectorlabs.com]

The PEG4 Linker in Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, fluorescent probes are indispensable tools for visualizing and tracking biomolecules. The performance of these probes is critically influenced by the linker connecting the fluorophore to the targeting moiety. Among the various linker technologies, the tetraethylene glycol (PEG4) linker has emerged as a superior choice for enhancing the functionality and reliability of fluorescent probes. This technical guide provides an in-depth exploration of the PEG4 linker, its core attributes, and its impact on fluorescent probe performance, supported by quantitative data and detailed experimental protocols.

Core Principles of the PEG4 Linker

The PEG4 linker is a discrete polyethylene glycol (PEG) derivative, meaning it consists of a single, well-defined chemical structure with a precise molecular weight, unlike polydisperse PEGs which are mixtures of varying chain lengths.[1][2][3][4] This homogeneity is crucial for ensuring batch-to-batch consistency and predictable pharmacokinetic profiles in drug development.[1] The fundamental structure of a PEG4 linker consists of four repeating ethylene glycol units.

The inclusion of a PEG4 spacer in a fluorescent probe is a strategic design choice that offers several key advantages:

-

Enhanced Hydrophilicity and Solubility: Many organic fluorophores are hydrophobic, leading to challenges such as aggregation, non-specific binding, and poor solubility in aqueous environments.[5] The hydrophilic nature of the PEG4 linker significantly improves the overall water solubility of the fluorescent probe, mitigating these issues.[5][6][7][8]

-

Reduced Non-Specific Binding: The PEG4 linker creates a hydration shell around the probe, which masks the hydrophobic fluorophore and reduces non-specific interactions with proteins and cell membranes.[5] This leads to a lower background signal and an improved signal-to-noise ratio in imaging and detection assays.[5]

-

Minimized Steric Hindrance: The flexible and extended nature of the PEG4 spacer physically separates the fluorophore from the targeting biomolecule.[6][9] This separation is critical for minimizing steric hindrance that could otherwise interfere with the binding of the probe to its target.[9]

-

Prevention of Fluorescence Quenching: When fluorophores are in close proximity to each other or to quenching agents, they can exhibit self-quenching, which diminishes the fluorescence intensity. The PEG4 linker provides physical distance, thereby minimizing quenching effects and preserving the brightness of the probe.[5]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established method for improving the in vivo stability and circulation half-life of molecules by protecting them from enzymatic degradation and reducing immunogenicity.[5][7][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the PEG4 linker and its impact on fluorescent probe properties.

Table 1: Physicochemical Properties of PEG Linkers

| Property | PEG4 | PEG8 | Reference |

| Molecular Weight (Da) | 194.22 (approx.) | 370.43 (approx.) | [] |

| Contour Length (Å) | 14 (approx.) | 28 (approx.) | [] |

| LogP (ICG derivatives) | 0.64 ± 0.06 | -0.03 ± 0.02 | [12] |

Table 2: Performance Comparison of Fluorescent Probes with and without PEG4 Linker

| Performance Metric | Probe without PEG Spacer | Probe with PEG4 Spacer | Reference |

| Covalent Binding to mAb (%) | 21.8 | 70.9 | [12] |

| Fluorescence Increase in Serum (%) | 79.7 | 41.8 | [12] |

| Quenching Capacity | N/A | 10.2 | [12] |

Experimental Protocols

Detailed methodologies for the synthesis and application of PEG4-linked fluorescent probes are crucial for reproducible research.

General Protocol for Labeling a Protein with a PEG4-Containing Fluorescent Probe

This protocol describes the labeling of a protein with a commercially available fluorescent probe containing a PEG4 linker and an amine-reactive group (e.g., NHS ester).

Materials:

-

Protein of interest (1-5 mg/mL in a suitable buffer like PBS)

-

Fluorescent probe with PEG4 linker and NHS ester (e.g., Bdp FL-peg4-tco)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-5 mg/mL in PBS, pH 7.4.

-

Probe Preparation: Immediately before use, dissolve the PEG4-linked fluorescent probe in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved fluorescent probe to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to prevent protein denaturation.[9]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

Purification: Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.[9]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the excitation maximum of the fluorophore and at 280 nm for the protein concentration.

Synthesis of a PEGylated Fluorescent Probe

This protocol outlines a general procedure for synthesizing a fluorescent probe with a PEG4 linker.

Materials:

-

Amine-reactive fluorescent dye (e.g., NHS ester)

-

Heterobifunctional PEG linker (e.g., Amine-PEG4-Carboxylic Acid)

-

Peptide or other targeting molecule with a free amine or carboxyl group

-

Coupling agents (e.g., EDC, NHS)

-

Organic solvents (e.g., DMF, DMSO)

-

Purification columns (e.g., RP-HPLC, SEC)

Procedure:

-

Activate the PEG Linker: Dissolve the Amine-PEG4-Carboxylic Acid linker and NHS in anhydrous DMF. Add EDC and stir at room temperature for 1 hour to activate the carboxylic acid group.

-

Conjugate to Fluorophore: Add the amine-reactive fluorescent dye to the activated PEG linker solution and stir overnight at room temperature in the dark.

-

Purify the PEG-Fluorophore Conjugate: Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Activate the Targeting Molecule: If the targeting molecule has a carboxylic acid, activate it using EDC and NHS in a similar manner to step 1.

-

Final Conjugation: Add the purified PEG-fluorophore conjugate (which has a free amine group) to the activated targeting molecule and stir at room temperature.

-

Final Purification: Purify the final fluorescent probe using RP-HPLC or size-exclusion chromatography.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the logical relationships in the application of PEG4-linked fluorescent probes.

Caption: Experimental workflow for the synthesis and application of a PEG4-linked fluorescent probe.

Caption: A generalized signaling pathway illustrating the binding and internalization of a PEG4-linked fluorescent probe.

Conclusion

The PEG4 linker represents a significant advancement in the design of fluorescent probes, offering a discrete and versatile scaffold that enhances probe performance in multiple ways. Its ability to improve solubility, reduce non-specific binding, and minimize steric hindrance makes it an invaluable tool for researchers in various fields, from basic biological research to clinical diagnostics and drug development. The provided data and protocols serve as a comprehensive resource for scientists seeking to leverage the advantages of PEG4 linkers in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Fluorescent dye with PEG linker [schem.jp]

- 9. benchchem.com [benchchem.com]

- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 12. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

Carboxyrhodamine 110-PEG4-Alkyne for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite arrangement facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]

The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the stability and geometry of the ternary complex.[5] Among the various linker types, those incorporating polyethylene glycol (PEG) chains have gained prominence for their ability to enhance solubility and modulate physicochemical properties.[5]

The Role of Carboxyrhodamine 110-PEG4-Alkyne in PROTAC Development

This compound is a specialized, PEG-based PROTAC linker that incorporates a fluorescent dye (Carboxyrhodamine 110) and a reactive alkyne group.[6] This unique combination of features makes it a valuable tool for researchers developing novel PROTACs.

The Carboxyrhodamine 110 component is a green fluorescent dye, allowing for the direct visualization and tracking of the PROTAC molecule in various experimental settings. This is particularly useful for cellular imaging studies to determine the subcellular localization of the PROTAC and to monitor its interaction with the target protein.

The PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex.[5]

The alkyne group enables the straightforward synthesis of PROTACs through a highly efficient and bioorthogonal reaction known as "click chemistry".[7] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the covalent linkage of the alkyne-containing fluorescent linker to a protein of interest ligand that has been functionalized with an azide group.[7][8] This modular approach simplifies the synthesis of PROTAC libraries for rapid optimization.[7]

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by quantifying the extent of target protein degradation. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative examples of quantitative data for PROTACs, showcasing the types of measurements that are crucial for their evaluation.

Table 1: Illustrative Degradation Efficiency of a Hypothetical Fluorescent PROTAC

| Parameter | Value | Cell Line | Target Protein | Notes |

| DC50 | 50 nM | HEK293 | BRD4 | The concentration of the PROTAC required to degrade 50% of the target protein after 24 hours of treatment. |

| Dmax | >90% | HEK293 | BRD4 | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. |

| Time to Dmax | 8 hours | HEK293 | BRD4 | The time required to reach the maximum level of protein degradation. |

Table 2: Illustrative Target Engagement and Ternary Complex Formation Data

| Assay | Parameter | Value | Notes |

| NanoBRET Target Engagement | IC50 | 100 nM | The concentration of the PROTAC that displaces 50% of a fluorescent tracer from the target protein in live cells, indicating target binding. |

| Fluorescence Polarization | Kd (Ternary Complex) | 25 nM | The equilibrium dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex, indicating the stability of the complex. |

| Isothermal Titration Calorimetry | Cooperativity (α) | 5 | A value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for a fluorescent PROTAC.

Caption: General workflow for PROTAC development and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-functionalized ligand for a protein of interest.

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

HPLC for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Dissolve the azide-functionalized POI ligand in DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 20 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 1 equivalent of the azide-functionalized POI ligand with 1.1 equivalents of this compound.

-

Add THPTA to the reaction mixture to a final concentration of 5 mM.

-

Add CuSO4 to the reaction mixture to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

-

Vortex the mixture gently to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, purify the fluorescent PROTAC using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

-

Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a fluorescent PROTAC.[1]

Materials:

-

Cells expressing the target protein

-

Fluorescent PROTAC

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the fluorescent PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]

-

Protocol 3: NanoBRET™ Target Engagement Assay in Live Cells

This protocol describes a method to measure the binding of a fluorescent PROTAC to its target protein within live cells.[9]

Materials:

-

HEK293 cells

-

Plasmid encoding the target protein fused to NanoLuc® luciferase

-

Plasmid encoding HaloTag®-E3 ligase fusion (for ternary complex assay)

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

Fluorescent tracer for the target protein

-

Fluorescent PROTAC

-

Nano-Glo® Live Cell Substrate

-

White, opaque 96-well assay plates

-

Luminometer capable of measuring BRET

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-target protein fusion plasmid.

-

Plate the transfected cells into a white, opaque 96-well plate and incubate for 24 hours.

-

-

Assay Setup:

-

Prepare a serial dilution of the fluorescent PROTAC in Opti-MEM®.

-

Add the fluorescent tracer at its predetermined optimal concentration to the PROTAC dilutions.

-

Add the Nano-Glo® Live Cell Substrate to the PROTAC/tracer mixture.

-

-

BRET Measurement:

-

Add the PROTAC/tracer/substrate mixture to the cells.

-

Incubate at 37°C for 2 hours.

-

Measure the donor (NanoLuc®) and acceptor (fluorescent tracer) emissions using a luminometer equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the log of the PROTAC concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.

-

Protocol 4: Cellular Imaging of a Fluorescent PROTAC

This protocol provides a general workflow for visualizing the subcellular localization of a Carboxyrhodamine 110-labeled PROTAC and its effect on the target protein.

Materials:

-

Cells grown on glass-bottom dishes or coverslips

-

Fluorescent PROTAC (Carboxyrhodamine 110-labeled)

-

Hoechst 33342 (for nuclear staining)

-

Antibody against the target protein (for immunofluorescence)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Confocal microscope

Procedure:

-

Live-Cell Imaging of PROTAC Localization:

-

Treat cells with the fluorescent PROTAC at a desired concentration (e.g., 1 µM) for a specific time (e.g., 2 hours).

-

Stain the nuclei with Hoechst 33342.

-

Image the live cells using a confocal microscope with appropriate laser lines and filters for Carboxyrhodamine 110 (green) and Hoechst 33342 (blue).

-

-

Immunofluorescence for Target Protein Degradation:

-

Treat cells with the fluorescent PROTAC or vehicle control for a time sufficient to induce degradation (e.g., 24 hours).

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with an appropriate blocking buffer.

-

Incubate with the primary antibody against the target protein.

-

Incubate with a fluorescently labeled secondary antibody (e.g., far-red to avoid spectral overlap with Carboxyrhodamine 110).

-

Mount the coverslips and image using a confocal microscope.

-

-

Image Analysis:

-

For live-cell imaging, observe the subcellular distribution of the green fluorescence from the PROTAC.

-

For immunofluorescence, quantify the fluorescence intensity of the target protein staining in PROTAC-treated cells compared to vehicle-treated cells to visualize and confirm degradation.

-

Conclusion

This compound is a versatile and powerful tool for the development of novel PROTACs. Its integrated fluorescent reporter group and click chemistry handle facilitate a modular and efficient approach to PROTAC synthesis and evaluation. By enabling direct visualization and simplifying the creation of PROTAC libraries, this linker technology accelerates the optimization process and provides deeper insights into the mechanism of action of these promising new therapeutics. The experimental protocols provided herein offer a foundation for researchers to effectively utilize this technology in their drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. selvita.com [selvita.com]

An In-depth Technical Guide to Alkyne-Reactive Fluorescent Dyes for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of alkyne-reactive fluorescent dyes and their application in bioorthogonal labeling. It is designed to be a valuable resource for researchers in chemical biology, drug discovery, and molecular imaging, offering detailed technical information, experimental protocols, and visual aids to facilitate the successful implementation of these powerful techniques.

Introduction to Bioorthogonal Labeling with Alkyne-Reactive Dyes

Bioorthogonal chemistry refers to a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] These reactions have revolutionized our ability to study biomolecules in their native environments. At the heart of many bioorthogonal labeling strategies is the reaction between an alkyne and a complementary functional group, most commonly an azide.

The process typically involves a two-step approach:

-

Metabolic or Genetic Incorporation of an Alkyne Handle: An alkyne functional group is introduced into a biomolecule of interest (e.g., a protein, glycan, or nucleic acid). This can be achieved through metabolic labeling, where cells are fed precursors containing the alkyne group, or by genetic code expansion to incorporate unnatural amino acids with alkyne side chains.[3]

-

Reaction with an Alkyne-Reactive Fluorescent Dye: A fluorescent probe containing a complementary reactive group (e.g., an azide) is introduced. This probe then specifically reacts with the alkyne-tagged biomolecule, allowing for its visualization and study.

The primary advantages of this approach are its high specificity and the ability to perform the labeling in complex biological milieu, including living cells and organisms.

Core Chemistries for Alkyne Bioorthogonal Labeling

Two main classes of "click chemistry" reactions are predominantly used for the bioorthogonal labeling of alkyne-tagged biomolecules: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

Key Features of CuAAC:

-

High Reaction Rate: The copper catalyst dramatically accelerates the reaction rate, allowing for efficient labeling at low concentrations of reactants.[5]

-

High Specificity: The reaction is highly specific for azides and terminal alkynes, with minimal side reactions with other functional groups found in biological systems.

-

Versatility: CuAAC can be used for a wide range of biomolecules both in vitro and in fixed cells.[6]

A significant consideration for in vivo applications is the cytotoxicity of the copper catalyst. However, the development of copper-chelating ligands has helped to mitigate this issue, enabling live-cell labeling under certain conditions.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[]

Key Features of SPAAC:

-

Copper-Free: The absence of a copper catalyst makes SPAAC highly suitable for live-cell and in vivo imaging applications.[9][10]

-

Bioorthogonality: Like CuAAC, SPAAC is highly specific and does not interfere with biological processes.[]

-

Favorable Kinetics: While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC, making it a powerful tool for live-cell imaging.[11]

Alkyne-Reactive Fluorescent Dyes: A Comparative Overview

A wide variety of alkyne-reactive fluorescent dyes are commercially available, spanning the visible and near-infrared spectrum. The choice of dye depends on the specific application, the instrumentation available, and the desired photophysical properties.

Data Presentation: Photophysical Properties of Common Alkyne-Reactive Fluorescent Dyes

The following table summarizes the key photophysical properties of a selection of commercially available alkyne-reactive fluorescent dyes. These properties are crucial for designing and interpreting fluorescence imaging experiments.

| Dye Class | Specific Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Coumarin | Coumarin Alkyne | ~350 | ~450 | ~15,000 | ~0.60 |

| Fluorescein | Fluorescein Alkyne | ~495 | ~515 | ~75,000 | ~0.90 |

| Rhodamine | TAMRA Alkyne | ~555 | ~580 | ~90,000 | ~0.40 |

| ROX Alkyne | ~575 | ~600 | ~85,000 | ~0.85 | |

| Cyanine | Cy3 Alkyne | ~550 | ~570 | ~150,000 | ~0.15 |

| Cy5 Alkyne | ~649 | ~670 | ~250,000 | ~0.20 | |

| Cy7 Alkyne | ~743 | ~767 | ~250,000 | ~0.12 | |

| Alexa Fluor | Alexa Fluor 488 Alkyne | ~495 | ~519 | ~71,000 | ~0.92 |

| Alexa Fluor 555 Alkyne | ~555 | ~565 | ~150,000 | ~0.10 | |

| Alexa Fluor 594 Alkyne | ~590 | ~617 | ~92,000 | ~0.66 | |

| Alexa Fluor 647 Alkyne | ~650 | ~668 | ~270,000 | ~0.33 | |

| BODIPY | BODIPY FL Alkyne | ~503 | ~512 | ~80,000 | ~0.95 |

Note: The exact photophysical properties can vary depending on the solvent and conjugation state of the dye. The values presented here are approximate and should be used as a guide.

Experimental Protocols

This section provides detailed methodologies for key experiments involving alkyne-reactive fluorescent dyes.

Protocol 1: Metabolic Labeling of Cellular Proteins with an Alkyne-Containing Amino Acid

This protocol describes the incorporation of an alkyne-containing amino acid, L-homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-homopropargylglycine (HPG)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Culture cells to the desired confluency in complete medium.

-

Wash the cells twice with warm PBS.

-

Replace the complete medium with methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.

-

Add HPG to the methionine-free medium at a final concentration of 25-50 µM.

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours).

-

Wash the cells twice with cold PBS.

-

Lyse the cells using cell lysis buffer containing protease inhibitors.

-

Collect the cell lysate and proceed with downstream applications such as CuAAC or SPAAC labeling.

Protocol 2: In Vitro Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye in vitro.[1][6][12]

Materials:

-

Alkyne-modified protein (e.g., from Protocol 1) in a copper-free buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine solution (e.g., 100 mM in water)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized fluorescent dye. A 2- to 10-fold molar excess of the dye over the protein is typically used.

-

Add aminoguanidine to a final concentration of 5 mM.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the catalyst premix to the protein-dye mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.

Protocol 3: Live-Cell Imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of alkyne-tagged biomolecules on the surface of living cells with a cyclooctyne-functionalized fluorescent dye.[9]

Materials:

-

Cells with alkyne-tagged surface biomolecules (e.g., from metabolic labeling with an alkyne-modified sugar)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)

-

Hoechst 33342 or another suitable nuclear stain (optional)

Procedure:

-

Plate the cells on a glass-bottom dish suitable for microscopy.

-

Wash the cells twice with warm live-cell imaging medium.

-

Prepare a solution of the DBCO-dye in live-cell imaging medium at the desired final concentration (typically 1-10 µM).

-

Add the DBCO-dye solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

(Optional) Add a nuclear stain, such as Hoechst 33342, for the last 10-15 minutes of the incubation.

-

Wash the cells three times with warm live-cell imaging medium to remove excess dye.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye and nuclear stain.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

The following diagrams depict how alkyne-reactive fluorescent dyes can be used to visualize components of important signaling pathways.

Caption: Visualization of MAPK signaling using bioorthogonal labeling of ERK.

Caption: Workflow for imaging EGFR signaling with bioorthogonal labeling.

Experimental Workflow Diagrams

The following diagrams provide a visual representation of the experimental workflows for CuAAC and SPAAC.

Caption: Step-by-step workflow for CuAAC labeling.

Caption: Step-by-step workflow for SPAAC labeling in live cells.

Troubleshooting

Successful bioorthogonal labeling experiments require careful optimization and attention to detail. This section provides guidance on common issues and their potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Labeling Efficiency | Inefficient incorporation of the alkyne handle. | Optimize metabolic labeling conditions (concentration of precursor, incubation time). Verify incorporation by mass spectrometry. |

| Inactive catalyst (CuAAC). | Use freshly prepared sodium ascorbate solution. Ensure proper storage of copper sulfate. | |

| Low reactivity of cyclooctyne (SPAAC). | Consider using a more reactive cyclooctyne derivative. Increase incubation time or dye concentration. | |

| Inaccessible alkyne tag. | The alkyne tag may be buried within the protein structure. Consider redesigning the position of the alkyne-containing amino acid. | |

| High Background Fluorescence | Non-specific binding of the fluorescent dye. | Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA) before adding the dye. |

| Autofluorescence of cells or medium. | Use a phenol red-free imaging medium. Image cells in a spectral window where autofluorescence is minimal. Use fluorophores with high quantum yields and extinction coefficients to maximize signal over background. | |

| Cell Toxicity (Live-Cell Imaging) | Copper toxicity (CuAAC). | Use a copper-chelating ligand (e.g., THPTA). Minimize the concentration of copper and the incubation time. Consider using SPAAC as an alternative. |

| Dye-induced toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the dye. |

Conclusion

Alkyne-reactive fluorescent dyes, in conjunction with bioorthogonal click chemistry, provide a powerful and versatile toolkit for the labeling and visualization of biomolecules in their native context. The choice between CuAAC and SPAAC depends on the specific experimental requirements, with SPAAC being the preferred method for live-cell and in vivo applications. By carefully selecting the appropriate dye, optimizing labeling conditions, and following established protocols, researchers can gain unprecedented insights into the dynamics and function of biomolecules in complex biological systems. This technical guide serves as a foundational resource to aid in the successful implementation of these transformative technologies.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jenabioscience.com [jenabioscience.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pubs.acs.org [pubs.acs.org]

- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]

- 10. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 11. benchchem.com [benchchem.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to Carboxyrhodamine 110-PEG4-alkyne Solubility

For researchers and professionals in the fields of bioconjugation, high-resolution imaging, and drug development, the precise and predictable behavior of fluorescent probes is paramount. Carboxyrhodamine 110-PEG4-alkyne, a bright and photostable green-fluorescent dye, offers a terminal alkyne for click chemistry applications. However, its utility is fundamentally governed by its solubility in the aqueous buffers common to biological experiments. This technical guide provides an in-depth exploration of the factors influencing the solubility of this compound, detailed experimental protocols for its quantification, and a framework for presenting solubility data.

Understanding the Solubility Profile

This compound is an amphiphilic molecule, possessing both a hydrophobic rhodamine core and a hydrophilic tetraethylene glycol (PEG4) spacer. This structure is intentionally designed to enhance its solubility in aqueous media compared to the parent Carboxyrhodamine 110 dye.[1][2] While readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1][3], its behavior in aqueous buffers is more complex. One supplier notes a solubility of 10 mM in DMSO.[3]

The key to its enhanced aqueous solubility is the PEG4 linker.[2] Polyethylene glycol chains are known to increase the water solubility of conjugated molecules.[4] The fluorescence of the Carboxyrhodamine 110 moiety is notably stable and insensitive to pH in the range of 4 to 9, a critical feature for maintaining consistent signal in various biological buffers.[1]

Factors Influencing Aqueous Solubility

The solubility of this compound in an aqueous buffer is not a single value but is influenced by several physicochemical parameters:

-

Buffer Composition and Ionic Strength: The type and concentration of salts in a buffer can impact solubility. Higher ionic strengths can sometimes lead to a "salting-out" effect, reducing the solubility of organic molecules.

-

pH: While the fluorescence is stable across a wide pH range, the ionization state of the carboxylic acid group on the rhodamine core is pH-dependent. At pH values above its pKa, the carboxylate form will be more prevalent, which can influence its interaction with the solvent.

-

Temperature: Solubility is generally temperature-dependent, though the effect may be minor over the typical range of biological experiments.

-

Presence of Co-solvents: The addition of small amounts of organic solvents like DMSO or ethanol can significantly increase the aqueous solubility of organic dyes.

The interplay of these factors is a critical consideration for experimental design.

Quantitative Solubility Data

| Buffer System | pH | Temperature (°C) | Maximum Soluble Concentration (mM) | Notes |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Value to be determined | No precipitation observed by visual inspection. |

| Tris-HCl | 8.0 | 25 | Value to be determined | |

| HEPES | 7.2 | 37 | Value to be determined | |

| Deionized Water | 7.0 | 25 | Value to be determined |

Experimental Protocols for Determining Aqueous Solubility

The following protocols provide a framework for determining the aqueous solubility of this compound. A combination of a qualitative assessment and a more rigorous quantitative method is recommended.

Protocol 1: Qualitative Solubility Assessment (Shake-Flask Method)

This method provides a rapid visual determination of solubility.

Materials:

-

This compound

-

Desired aqueous buffers (e.g., PBS, Tris-HCl)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1 mg).

-

Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the microcentrifuge tube containing the dye. This would represent a 1 mg/mL solution.

-

Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

-

Allow the tube to sit at room temperature for at least one hour to reach equilibrium.

-

Visually inspect the solution against a bright light and a dark background. The absence of any visible particulates or Tyndall effect (light scattering) indicates that the compound is soluble at that concentration.

-

If the compound has dissolved, repeat the process with a smaller volume of buffer to test a higher concentration until undissolved solid is observed.

Protocol 2: Quantitative Solubility Determination by UV-Visible Spectroscopy

This method provides a quantitative measurement of the dissolved dye concentration.

Materials:

-

Equipment from Protocol 1

-

UV-Visible spectrophotometer

-

Quartz or UV-transparent cuvettes or microplates

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Solvent for stock solution (e.g., DMSO)

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The goal is to create a solution where undissolved solid is clearly visible.

-

Vortex the mixture vigorously for 5 minutes.

-

Incubate the suspension at the desired temperature (e.g., 25°C or 37°C) for 24 hours with gentle agitation to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no particulate matter is disturbed. For best results, filter the supernatant through a 0.22 µm syringe filter.

Part B: Standard Curve Generation

-

Prepare a concentrated stock solution of this compound in an organic solvent where it is highly soluble (e.g., 10 mM in DMSO).

-

Create a series of dilutions of the stock solution in the same aqueous buffer used for the solubility test. The concentration range should bracket the expected solubility.

-

Measure the absorbance of each standard dilution at the maximum absorbance wavelength (λmax) of Carboxyrhodamine 110 (approximately 501 nm).

-

Plot a standard curve of absorbance versus concentration.

Part C: Concentration Determination

-

Measure the absorbance of the filtered supernatant from Part A at the λmax.

-

Use the standard curve to determine the concentration of the dissolved dye in the supernatant. This concentration represents the maximum solubility of this compound in that buffer under the tested conditions.

Conclusion

The successful application of this compound in aqueous environments is critically dependent on a thorough understanding of its solubility. The inclusion of a PEG4 spacer significantly enhances its water solubility over the parent rhodamine dye. However, for rigorous and reproducible experimental outcomes, it is incumbent upon the researcher to quantitatively determine the solubility within the specific buffer system being employed. The protocols and frameworks provided in this guide offer a comprehensive approach to characterizing the solubility of this versatile fluorescent probe, thereby enabling its effective use in a wide array of scientific applications.

References

Introduction: The "Click" Philosophy in Biological Systems

An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Click chemistry refers to a class of chemical reactions that are modular, high-yielding, and wide in scope.[1] Coined by K. Barry Sharpless in 2001, the concept emphasizes reactions that are simple to perform, use readily available reagents, and are insensitive to oxygen and water.[2][3] These characteristics make them exceptionally suitable for creating complex molecules from smaller building blocks, akin to how nature assembles biomolecules.[2][4]

A crucial subset of click chemistry for biological applications is bioorthogonal chemistry . This term, coined by Carolyn R. Bertozzi, describes reactions that can occur inside living systems without interfering with native biochemical processes.[5][6][7] To be considered bioorthogonal, a reaction's components must be abiotic; that is, they must not interact with the vast array of functional groups present in biological molecules, ensuring the reaction is highly selective and non-toxic.[8][9] The azide group, for instance, is an excellent bioorthogonal handle as it is small, metabolically stable, and virtually absent in nature.[7][10]

This guide provides a technical overview of the core click chemistry reactions used for bioconjugation, focusing on their mechanisms, quantitative aspects, applications, and detailed experimental protocols for researchers in life sciences and drug development.

Logical Relationship: Click and Bioorthogonal Chemistry

The following diagram illustrates the relationship between the broader concept of click chemistry and its specialized, biologically compatible subset, bioorthogonal chemistry, which includes key reactions like SPAAC.

Caption: Relationship between Click Chemistry and Bioorthogonal Chemistry.

Core Reactions for Bioconjugation

The most prominent click reactions for bioconjugation are azide-alkyne cycloadditions. These reactions form a stable triazole ring and can be performed in two main modalities: a copper-catalyzed version and a copper-free, strain-promoted version.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) source.[11][12] This reaction, independently reported by the groups of Sharpless and Morten Meldal, is highly efficient and regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[6][13]

The copper(I) catalyst is crucial as it significantly increases the reactivity of the components, allowing the reaction to proceed under mild, aqueous conditions, including a wide pH range (4-11).[12][13] In bioconjugation, the copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[14][15] To prevent oxidative damage to biomolecules and to stabilize the Cu(I) state, a chelating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) is often included.[13][16]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Despite its efficiency, the primary limitation of CuAAC in living systems is the cytotoxicity of the copper catalyst, which can generate reactive oxygen species and interact with proteins.[16][17] This has restricted its in vivo applications but it remains a dominant tool for in vitro conjugations.[16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of copper, the Bertozzi group developed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[5][7] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[18][][20] The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to occur without a catalyst.[]

SPAAC is a truly bioorthogonal reaction, proceeding rapidly at physiological temperature and pH without the need for any auxiliary reagents, making it ideal for labeling biomolecules in living cells and organisms.[][20][21]

References

- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 6. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Making Connections: Click Chemistry and Bioorthogonal Chemistry | The Scientist [the-scientist.com]

- 10. interchim.fr [interchim.fr]

- 11. wmocollege.ac.in [wmocollege.ac.in]

- 12. bioclone.net [bioclone.net]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. vectorlabs.com [vectorlabs.com]

- 21. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carboxyrhodamine 110-PEG4-Alkyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Carboxyrhodamine 110-PEG4-alkyne, a high-performance fluorescent probe, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This protocol is designed for the specific and efficient labeling of azide-modified biomolecules, such as proteins and nucleic acids, for visualization and quantification.

Carboxyrhodamine 110 is a bright and exceptionally photostable green fluorescent dye, making it a superior alternative to other common green fluorophores like Alexa Fluor 488.[1][2] Its fluorescence is notably insensitive to pH changes in the physiological range (pH 4-9).[1][2] The integrated polyethylene glycol (PEG4) spacer enhances the solubility of the dye in aqueous buffers and minimizes steric hindrance between the dye and the target biomolecule, ensuring that the biological activity of the labeled molecule is preserved.[2] The terminal alkyne group allows for a highly specific and efficient covalent reaction with azide-functionalized molecules.[3]

Core Applications

The versatility and bioorthogonality of the click chemistry reaction make this compound a powerful tool for a wide range of applications in biological research and drug development, including:

-

Proteomics: Labeling and visualization of newly synthesized proteins (nascent proteome) to monitor protein expression, localization, and turnover.

-

Genomics and Transcriptomics: Fluorescent labeling of azide-modified DNA or RNA for imaging and pull-down assays to identify binding partners.

-

Cell Biology: Tracking the localization and dynamics of specific biomolecules within living or fixed cells.

-

Drug Development: Conjugating the fluorescent dye to therapeutic agents or targeting ligands to study their distribution and cellular uptake.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₃N₃O₈ | [2] |

| Molecular Weight | 587.62 g/mol | [2] |

| Excitation Maximum (λex) | 501 nm (in MeOH) | [2] |

| Emission Maximum (λem) | 525 nm (in MeOH) | [2] |

| Molar Extinction Coefficient (ε) | 74,000 L·mol⁻¹·cm⁻¹ (in MeOH) | [2] |

| Solubility | DMF, DMSO, MeOH | [2] |

| Purity | ≥ 90% (HPLC) | [2] |

Experimental Protocols

This section provides a detailed protocol for the labeling of an azide-modified protein with this compound. This protocol can be adapted for other azide-containing biomolecules.

Materials and Reagents

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, free of sodium azide)

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Deionized water

-

Purification resin (e.g., size-exclusion chromatography column)

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for the covalent attachment of this compound to a protein that has been metabolically or chemically modified to contain an azide group.

1. Preparation of Stock Solutions:

-

This compound (10 mM): Dissolve 1 mg of this compound (MW: 587.62) in 170 µL of anhydrous DMSO. Vortex to ensure complete dissolution. Store at -20°C, protected from light.

-

Copper(II) Sulfate (CuSO₄) (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.

-

THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at -20°C.

-

Sodium Ascorbate (300 mM): Prepare this solution fresh for each experiment. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.

2. Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Azide-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution in PBS)

-

90 µL of PBS buffer

-

This compound stock solution (a 3-10 fold molar excess over the protein is recommended)

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

-

Vortex the mixture briefly after the addition of the CuSO₄ solution.

-

Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.

-

Vortex the reaction mixture gently.

-

Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours.

3. Purification of the Labeled Protein:

-

Remove the unreacted dye and other small molecules from the labeled protein using a desalting column (size-exclusion chromatography).

-

Equilibrate the desalting column with PBS buffer.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The fluorescently labeled protein will elute first.

-

Monitor the elution of the protein by measuring the absorbance at 280 nm and the fluorescence of Carboxyrhodamine 110 at an excitation of ~501 nm and emission of ~525 nm.

4. Analysis and Storage:

-

Confirm the successful labeling of the protein by SDS-PAGE followed by in-gel fluorescence scanning.

-

Determine the degree of labeling using UV-Vis spectroscopy.

-

Store the purified, labeled protein at 4°C, protected from light, for short-term storage or at -80°C for long-term storage.

Visualizations

Click Chemistry Reaction Mechanism

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne.

Caption: The CuAAC reaction covalently links an azide-modified biomolecule with this compound.

Experimental Workflow for Labeling Nascent Proteins

This workflow illustrates the process of metabolically labeling newly synthesized proteins in cells with an azide-containing amino acid analog, followed by fluorescent tagging with this compound for imaging.

Caption: Workflow for labeling and imaging nascent proteins using click chemistry with this compound.

References

- 1. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5/6-Carboxyrhodamine 110-PEG4-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 3. Probing Protein-Protein Interactions Using Asymmetric Labeling and Carbonyl-Carbon Selective Heteronuclear NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Carboxyrhodamine 110-PEG4-alkyne in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Carboxyrhodamine 110-PEG4-alkyne, a versatile fluorescent probe for labeling and visualizing biomolecules in a variety of fluorescence microscopy applications.

Introduction

This compound is a bright and photostable green fluorescent dye ideal for demanding imaging applications.[1][2] It consists of three key components: the Carboxyrhodamine 110 fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal alkyne group for covalent labeling via click chemistry.[3][4] This combination of features makes it an excellent tool for researchers in cell biology, immunology, and drug discovery.

The Carboxyrhodamine 110 dye offers exceptional photostability, surpassing many other green fluorescent dyes like Alexa 488.[1][2] Its fluorescence is also insensitive to pH changes between 4 and 9, ensuring reliable performance in various cellular environments.[1][2] The hydrophilic PEG4 linker enhances the probe's solubility in aqueous media and acts as a spacer to minimize steric hindrance between the dye and the target biomolecule.[3][4][5][6] The terminal alkyne group allows for a highly specific and efficient covalent bond formation with azide-modified molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4][7][8][9][10]

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized in the table below, providing key information for experimental setup and data interpretation.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₃N₃O₈ | [1][4][11][12] |

| Molecular Weight | 587.62 g/mol | [1][11] |

| Purity | ≥ 90% (HPLC) | [1] |

| Appearance | Dark red solid | [1] |

| Solubility | DMF, DMSO, MeOH, Water | [1][12] |

| Excitation Maximum (λabs) | 501 nm | [1][12] |

| Emission Maximum (λem) | 525 nm | [1] |

| Extinction Coefficient (ε) | 74,000 L·mol⁻¹·cm⁻¹ (in MeOH) | [1][12] |

| Quantum Yield (Φ) | ~0.80 | [13] |

Key Applications in Fluorescence Microscopy

This compound is a versatile tool for a range of fluorescence microscopy applications, primarily leveraging the specificity of click chemistry.

-

Live-Cell Imaging: Visualize the localization and dynamics of azide-modified biomolecules (e.g., proteins, glycans, lipids) in living cells in real-time. The bioorthogonal nature of the click reaction allows for labeling with minimal perturbation to cellular processes.[14][15]

-

Fixed-Cell Imaging and Immunofluorescence: Achieve high-density labeling of azide-tagged targets in fixed cells for high-resolution imaging. This probe can be used in conjunction with antibody-based detection methods.

-

High-Content Screening (HCS): The brightness and photostability of Carboxyrhodamine 110 make it suitable for automated imaging and quantitative analysis of cellular events in drug discovery and toxicology studies.

Experimental Protocols